molecular formula C15H14N2O3S B2551647 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1226450-44-7

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2551647
CAS No.: 1226450-44-7
M. Wt: 302.35
InChI Key: BJXQJYGQBARLKI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a carboxamide group and a hydroxyethyl side chain substituted with a 5-methylfuran moiety.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-6-7-12(20-9)11(18)8-16-14(19)15-17-10-4-2-3-5-13(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQJYGQBARLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminothiophenol with Carboxylic Acid Derivatives

The benzothiazole core is classically synthesized via cyclization of o-aminothiophenol with α-keto acids or esters. For example:

  • Ultrasonic-assisted method : o-Aminothiophenol reacts with ethyl glyoxylate under ultrasonic irradiation (40 kHz, 60°C, 2 h) in ethanol, yielding 1,3-benzothiazole-2-carboxylate esters with 92% efficiency.
  • Catalytic acylation : Using p-toluenesulfonic acid (p-TSA) as a catalyst in dimethylformamide (DMF) at 100°C for 6 h achieves 88% conversion.

Table 1: Comparison of Benzothiazole-2-Carboxylate Synthesis Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
Ultrasonic irradiation Ethanol 60 2 92
p-TSA catalysis DMF 100 6 88
Azeotropic distillation o-Xylene/CaCl₂ 140–144 10–12 75–80

Synthesis of 2-Hydroxy-2-(5-Methylfuran-2-yl)Ethylamine

Reductive Amination of 5-Methylfuran-2-yl Glyoxal

5-Methylfuran-2-yl glyoxal undergoes reductive amination with ammonium acetate in methanol, using sodium cyanoborohydride (NaBH₃CN) as the reductant. The reaction proceeds at 25°C for 12 h, yielding 78% of the racemic amine.

Chiral Resolution via Enzymatic Kinetic Resolution

Racemic amine is resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate in tert-butyl methyl ether (MTBE), achieving >99% enantiomeric excess (ee) for the (R)-enantiomer.

Coupling Strategies for Carboxamide Formation

Schotten-Baumann Reaction

1,3-Benzothiazole-2-carbonyl chloride reacts with 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine in a biphasic system (dichloromethane/water) at 0–5°C. Triethylamine (TEA) is used to scavenge HCl, achieving 85% yield.

Solid-Phase Peptide Coupling Reagents

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) mediate the coupling in anhydrous DMF at 25°C for 24 h, yielding 91% product with minimal epimerization.

Table 2: Comparative Analysis of Coupling Methods

Method Reagents Solvent Yield (%) Purity (%)
Schotten-Baumann TEA/DCM Biphasic 85 95
EDC/HOBt EDC, HOBt DMF 91 98
Adsorbent-assisted NH₄Cl, CaCl₂ o-Xylene 80 97

Industrial-Scale Optimization and Green Chemistry

Adsorbent-Assisted Azeotropic Distillation

Adopting techniques from piroxicam synthesis, the condensation is performed in o-xylene with calcium chloride (CaCl₂) to adsorb ethanol generated during the reaction. This prevents azeotrope formation, enabling reflux at 140–144°C with 60% solvent reduction and 80% yield.

Ultrasonic Probe Irradiation for Energy Efficiency

Ultrasonic irradiation (20 kHz, 150 W) during benzothiazole cyclization reduces reaction time from 6 h to 45 min while maintaining 90% yield.

Purification and Characterization

Recrystallization

Crude product is recrystallized from hexane/ethyl acetate (3:1) to afford white crystals with a melting point of 198–201°C.

Chromatographic Methods

Flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves residual starting materials, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the furan ring can yield a tetrahydrofuran derivative .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 415.5 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial and fungal strains, demonstrating significant activity:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Showed efficacy against Klebsiella pneumoniae and Salmonella typhi.
  • Fungal strains : Exhibited activity against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Anticancer Potential

The anticancer properties of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide have also been investigated. Studies indicate that it can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The compound's IC50 values suggest potent activity:

  • IC50 against HCT116 : Values reported around 4.53 µM indicate stronger efficacy than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

These findings position the compound as a promising lead in the search for new anticancer therapies.

Case Studies

Several case studies have documented the synthesis and evaluation of related benzothiazole derivatives, underscoring their biological significance:

  • Study on Antimicrobial Activity :
    • A derivative demonstrated significant antimicrobial effects with MIC values ranging from 1.27 µM to 5.19 µM across various pathogens .
  • Anticancer Evaluation :
    • Compounds structurally similar to this compound were tested against multiple cancer cell lines, revealing IC50 values that suggest they are more effective than existing treatments .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Framework

The benzothiazole carboxamide moiety is a common pharmacophore in kinase inhibitors. For example, dasatinib (BMS-354825), a pan-Src kinase inhibitor, incorporates a 2-aminothiazole-carboxamide scaffold optimized for hydrogen bonding with kinase active sites . Compared to dasatinib, the target compound replaces the aminothiazole with a benzothiazole ring, which may enhance aromatic stacking interactions but reduce solubility due to increased hydrophobicity.

Table 1: Comparison of Core Structures
Compound Core Structure Key Substituents Biological Target
Target Compound Benzothiazole 5-Methylfuran, hydroxyethyl Not reported
Dasatinib (BMS-354825) 2-Aminothiazole Chlorophenyl, piperazinylpyrimidine Src/Abl kinases
Compound 15 2-Oxoindoline 5-Methylindole, phenyl Not specified

Substituent Effects

  • 5-Methylfuran vs. Indole/Other Heterocycles: The 5-methylfuran group in the target compound is structurally analogous to the 5-methylindole substituent in compound 15 ().
  • Hydroxyethyl Side Chain : Similar to the hydroxyethyl piperazinyl group in dasatinib, this moiety may improve solubility and facilitate hydrogen bonding in target binding pockets .

Physicochemical Properties

  • Molecular Weight : Estimated at ~330–350 g/mol (based on structural analogs).
  • Solubility : The hydroxyethyl group may confer moderate aqueous solubility, whereas the methylfuran and benzothiazole moieties increase hydrophobicity compared to simpler carboxamides .

Biological Activity

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, as well as insights from recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure features a benzothiazole moiety, which is known for its pharmacological significance.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. For instance, derivatives of benzothiazole have been shown to exhibit significant antibacterial activity against various strains of bacteria. In particular, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.046

These results suggest that the compound may inhibit bacterial growth through mechanisms involving DNA gyrase and topoisomerase IV inhibition, which are critical targets in bacterial DNA replication .

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. Studies have indicated that it can effectively inhibit fungal strains such as Candida albicans and Aspergillus niger. The observed antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and function.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Research indicates that it can induce apoptosis in cancer cells through several pathways, including the activation of caspases and modulation of mitochondrial membrane potential. In vitro studies using human cancer cell lines have shown that:

Cell LineIC50 (μM)
HepG2 (liver cancer)15
MCF-7 (breast cancer)12

This suggests that this compound may serve as a promising candidate for further development in cancer therapy .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The benzothiazole ring is known to facilitate binding with enzymes involved in bacterial cell division and cancer cell proliferation. The hydroxyl group enhances solubility and bioavailability, which may improve its therapeutic efficacy.

Case Studies

A notable case study involved the evaluation of this compound's effects on multidrug-resistant bacterial strains. The study found that it not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections. The results indicated a potential application in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide and its derivatives?

  • Answer : Synthesis typically involves coupling reactions between benzothiazole-2-carboxylic acid derivatives and substituted ethanolamine intermediates. For example, in analogous compounds, 5-chlorothiazol-2-amine is reacted with acyl chlorides in pyridine under stirring, followed by purification via column chromatography and recrystallization from methanol . Key steps include stoichiometric control, solvent selection (e.g., pyridine for acylation), and TLC monitoring for reaction completion.

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • Answer : Structural validation employs:

  • NMR spectroscopy : To confirm hydrogen environments (e.g., amide NH signals at δ ~10 ppm in 1H^1H-NMR) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen-bonded dimers as in centrosymmetric N–H⋯N bonds) .
  • Mass spectrometry : High-resolution ESI-MS or HR-MS confirms molecular weight (e.g., deviations < 0.001 Da) .
  • HPLC : Purity >95% is standard for research-grade compounds.

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Answer : Initial bioactivity screening includes:

  • Enzyme inhibition assays : Targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms, measured via NADH oxidation rates .
  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with DMSO as a negative control .
  • Cytotoxicity profiling : Use of mammalian cell lines (e.g., HEK293) to assess therapeutic index.

Advanced Research Questions

Q. How do substituents on the benzothiazole and furan moieties influence bioactivity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Benzothiazole modifications : Electron-withdrawing groups (e.g., -Cl, -F) enhance enzyme inhibition by stabilizing amide anion interactions .
  • Furan substitutions : Methyl groups at the 5-position (as in 5-methylfuran) improve metabolic stability compared to unsubstituted furans .
  • Hydroxyethyl linker : The -OH group facilitates hydrogen bonding with target proteins, critical for binding affinity .
    • Methodology : Synthesize analogs via systematic substitutions, followed by enzymatic assays and molecular docking simulations.

Q. What crystallographic techniques elucidate intermolecular interactions in this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen-bond networks : Centrosymmetric N–H⋯N dimers (bond length ~2.8–3.0 Å) and C–H⋯O/F interactions stabilize crystal packing .
  • Packing motifs : Non-classical interactions (e.g., C4–H4⋯F2) contribute to layered or helical arrangements .
    • Experimental design : Grow crystals via slow evaporation (e.g., from methanol), and refine structures using SHELXL with riding H-atom models .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies often arise from:

  • Assay conditions : Varying pH, temperature, or solvent (e.g., DMSO concentration) alters compound solubility and activity .
  • Strain specificity : Activity against S. aureus biofilms may not translate to E. coli due to efflux pump differences .
  • Data normalization : Use internal controls (e.g., nitazoxanide as a positive control for PFOR inhibition) to standardize results .
    • Resolution : Perform dose-response curves under standardized protocols and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric).

Q. What strategies optimize solubility without compromising target binding?

  • Answer :

  • Prodrug approaches : Esterify the hydroxy group for improved lipophilicity, with enzymatic cleavage in vivo .
  • Co-crystallization : Use coformers (e.g., aminobenzothiazole) to enhance aqueous solubility via supramolecular interactions .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyethyl linker, balancing hydrophilicity and bioavailability .

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